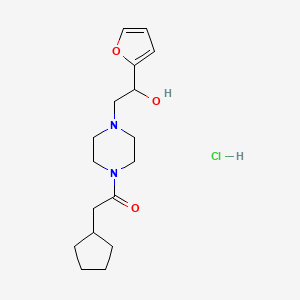![molecular formula C20H23FN2O2 B2552317 (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide CAS No. 2411336-40-6](/img/structure/B2552317.png)
(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been developed as a potential treatment for multiple sclerosis (MS) and other autoimmune diseases. This compound has been shown to have immunomodulatory effects, which means that it can alter the function of the immune system in a way that may be beneficial for treating these conditions.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, which prevents them from leaving lymph nodes and entering the bloodstream. This reduces the number of immune cells that are able to reach the central nervous system, where they can cause damage to myelin and nerve cells. (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide also has other effects on immune cells, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory effects. For example, (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide can cause a decrease in heart rate and blood pressure, which is thought to be related to its effects on S1P receptors in the cardiovascular system. (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has also been shown to have anti-cancer effects in some studies, although the mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. This makes it a useful tool for investigating the role of the immune system in various disease processes. However, one limitation of using (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide is that it is a relatively complex compound to synthesize, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide. One area of interest is the use of (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide in combination with other therapies for MS and other autoimmune diseases. Another area of interest is the development of new compounds that target S1P receptors in a more selective manner than (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide. Additionally, there is ongoing research into the mechanisms underlying the cardiovascular effects of (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide, which could have implications for the use of this compound in other disease contexts.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide involves several steps, including the reaction of 2-(2-fluorophenoxy)-1-phenylethanol with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. This is followed by the reaction of the imine with but-2-enoyl chloride to form the final product, (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide. The synthesis of (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has been optimized over time, resulting in higher yields and greater purity of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In preclinical studies, (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has been shown to reduce inflammation and demyelination in animal models of MS. In clinical trials, (E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide has been shown to reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting MS.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)14-8-13-20(24)22-18(16-9-4-3-5-10-16)15-25-19-12-7-6-11-17(19)21/h3-13,18H,14-15H2,1-2H3,(H,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCHODLFZVZOBV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

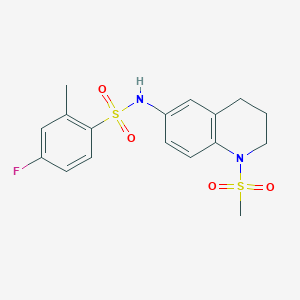

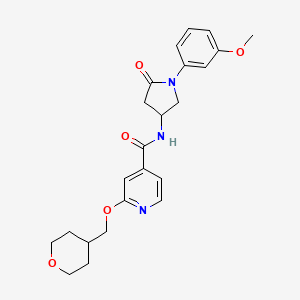

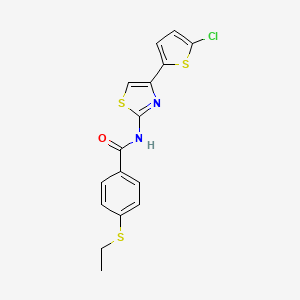
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)
![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)
![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)
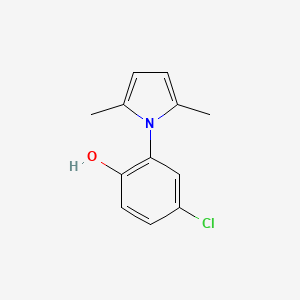
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)
